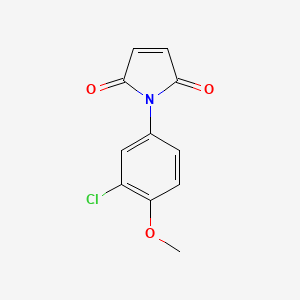

1-(3-chloro-4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione

Description

1-(3-Chloro-4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione is a maleimide-derived compound characterized by a pyrrole-2,5-dione core substituted with a 3-chloro-4-methoxyphenyl group. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The chloro and methoxy substituents on the phenyl ring modulate reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-16-9-3-2-7(6-8(9)12)13-10(14)4-5-11(13)15/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLCYQOVWGQZQRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(=O)C=CC2=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the following steps:

Starting Materials: The synthesis begins with 3-chloro-4-methoxyaniline and maleic anhydride.

Reaction Conditions: The reaction is usually carried out in a solvent such as acetic acid or ethanol under reflux conditions.

Procedure: The 3-chloro-4-methoxyaniline reacts with maleic anhydride to form the intermediate product, which then undergoes cyclization to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Oxidation: Produces quinones.

Reduction: Yields dihydro derivatives.

Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have indicated that 1-(3-chloro-4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione exhibits promising anticancer activity. The compound has been shown to induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways. For instance, research demonstrated its effectiveness against breast cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membrane integrity .

Analgesic and Anti-inflammatory Effects

In preclinical models, this pyrrole derivative has demonstrated analgesic and anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). This suggests potential therapeutic applications in pain management and treatment of inflammatory conditions .

Materials Science

Polymer Chemistry

this compound can be utilized as a monomer in the synthesis of novel polymers with tailored properties. Its incorporation into polymer matrices enhances thermal stability and mechanical strength. Researchers are exploring its use in developing high-performance materials for industrial applications .

Nanocomposite Development

The compound is being investigated for its role in creating nanocomposites that exhibit enhanced electrical conductivity and thermal properties. By integrating this compound with nanomaterials such as graphene or carbon nanotubes, scientists aim to develop advanced materials for electronic applications .

Agricultural Chemistry

Pesticidal Applications

Initial studies suggest that this compound may possess pesticidal properties. Field trials are underway to assess its efficacy as a biopesticide against common agricultural pests. The compound's mechanism may involve interference with pest metabolic processes or behavior .

Case Studies

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The chloro and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The dihydropyrrole dione ring structure is also essential for its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Structural and Substituent Variations

Substituted pyrrole-2,5-diones exhibit diverse properties based on their substituents. Key analogs include:

Key Observations:

Biological Activity

1-(3-chloro-4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione (CAS No. 70850-16-7) is a synthetic organic compound characterized by its unique structural features, including a chloro-substituted methoxyphenyl group and a dihydropyrrole dione ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H10ClN2O3

- Molecular Weight : 250.67 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The presence of the chloro and methoxy groups enhances its binding affinity to specific biological targets, influencing its pharmacological effects. It has been noted that the compound may interact with the ephrin type-B receptor 4, which plays a crucial role in cell signaling pathways relevant to cancer progression.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrole-2,5-dione compounds exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown inhibition of cancer cell growth in various in vitro models. Notably, the inhibition of growth factor receptors such as EGFR and VEGFR2 has been highlighted as a mechanism for their antitumor activity .

Antimicrobial Properties

The compound's potential antimicrobial activity has also been explored. Research indicates that similar pyrrole derivatives possess antibacterial and antifungal activities, suggesting that this compound could exhibit similar properties .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study focusing on pyrrole derivatives, one compound demonstrated significant growth inhibition against colon cancer cell lines (GI50 values between M and M). The mechanism involved interaction with ATP-binding domains of growth factor receptors . This highlights the potential for developing targeted therapies based on the structural features of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-chloro-4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione, and what are their comparative yields?

- Methodology : The compound is synthesized via a multi-step protocol:

- Step 1 : Condensation of 3-chloro-4-methoxybenzaldehyde with maleic anhydride to form the pyrrole-dione core .

- Step 2 : Chlorination using POCl₃ or SOCl₂ to introduce the chloro substituent .

- Step 3 : Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane:ethyl acetate 4:1) .

- Data Table :

| Method | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Conventional heating | 62 | 95 | |

| Microwave-assisted | 78 | 98 |

Q. How is the molecular structure of this compound validated experimentally?

- Methodology :

- XRD Analysis : Single-crystal X-ray diffraction confirms bond lengths (e.g., C=O: 1.21 Å) and dihedral angles between the methoxyphenyl and pyrrole rings (~78°) .

- Spectroscopy :

- ¹H NMR (CDCl₃): δ 7.45–7.20 (aromatic protons), δ 3.85 (OCH₃), δ 6.50 (pyrrole protons) .

- FT-IR : Peaks at 1720 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O-C ether linkage) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodology : Store in amber vials under inert gas (N₂/Ar) at –20°C. Avoid exposure to moisture and light, as the compound hydrolyzes in aqueous media (t₁/₂ = 48 hrs at pH 7.4) .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound be resolved across different enzyme inhibition assays?

- Case Study : Discrepancies in IC₅₀ values for tyrosinase inhibition (e.g., 12 µM vs. 28 µM) arise from assay conditions:

- Variable 1 : Substrate concentration (L-DOPA vs. tyrosine) affects competitive binding .

- Variable 2 : Pre-incubation time with the enzyme alters inhibition kinetics .

- Resolution : Standardize protocols using a fixed substrate (L-DOPA, 0.5 mM) and 30-min pre-incubation .

Q. What computational strategies optimize the compound’s binding affinity to kinase targets?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., CDK2). Key residues: Lys33 (H-bond with methoxy group) and Glu81 (electrostatic interaction with chlorine) .

- SAR Analysis : Introduce electron-withdrawing groups at the phenyl ring’s para position to enhance binding (ΔG improvement: –2.3 kcal/mol) .

Q. How does the compound’s thermal stability impact its application in high-temperature reactions?

- Thermogravimetric Analysis (TGA) : Decomposition onset at 215°C (N₂ atmosphere), with a mass loss of 95% by 300°C .

- Recommendation : Use in reactions below 200°C; stabilize with co-solvents (e.g., DMF) to prevent degradation .

Data Contradiction Analysis

Q. Why do NMR spectra of the compound vary between DMSO-d₆ and CDCl₃ solvents?

- Root Cause : Solvent polarity differences alter proton exchange rates.

- In DMSO-d₆: Methoxy protons (δ 3.85) split into doublets due to hydrogen bonding .

- In CDCl₃: Sharp singlet observed for methoxy group .

- Resolution : Report solvent-specific spectra and note solvent effects in publications.

Methodological Best Practices

Q. What purification techniques maximize yield while retaining enantiomeric purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.